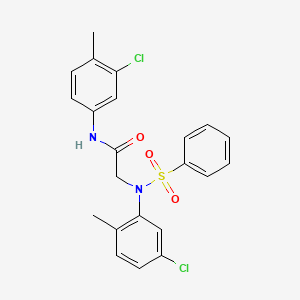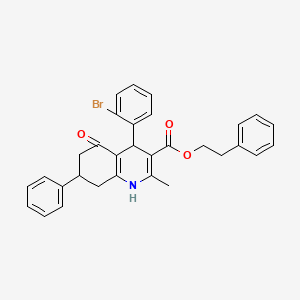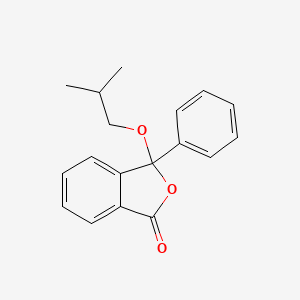![molecular formula C25H27N3O2 B5104838 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
作用機序
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide selectively inhibits PDE4D, which is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide increases the levels of cAMP in the brain, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of downstream targets such as BDNF, which is involved in the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in the brain. In addition to its ability to increase BDNF levels, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide also enhances the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to reduce the levels of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide also has good bioavailability and can cross the blood-brain barrier, which is essential for its efficacy in treating cognitive disorders. However, like all drugs, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has some limitations. One of the main limitations is its potential for side effects, particularly gastrointestinal disturbances, which have been observed in some clinical trials.
将来の方向性
There are several future directions for the development of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide and related compounds. One area of research is the optimization of the pharmacokinetic properties of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide to improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can be used to monitor the response to treatment with 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide in patients with cognitive disorders.
合成法
The synthesis of 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by a cyclization reaction of an intermediate compound. The final product is obtained in high yield and purity through a series of purification steps.
科学的研究の応用
4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving memory and cognitive function. In a recent study, 4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide was found to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons in the brain.
特性
IUPAC Name |
4-(1-benzylpiperidin-4-yl)oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-25(27-18-22-8-4-5-15-26-22)21-9-11-23(12-10-21)30-24-13-16-28(17-14-24)19-20-6-2-1-3-7-20/h1-12,15,24H,13-14,16-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGISLVGCPJVFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)
![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)


![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)

![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)